molecular formula C17H21ClN2 B1499824 3-Benzyl-1-phenyl-piperazine CAS No. 885275-37-6

3-Benzyl-1-phenyl-piperazine

Cat. No.: B1499824
CAS No.: 885275-37-6
M. Wt: 288.8 g/mol
InChI Key: CNRRBVNQBXYWBN-UHFFFAOYSA-N
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Description

3-Benzyl-1-phenyl-piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with benzyl and phenyl groups. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-phenyl-piperazine typically involves the reaction of benzyl chloride with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-phenyl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

Scientific Research Applications

3-Benzyl-1-phenyl-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-phenyl-piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-1-phenyl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual substitution with benzyl and phenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .

Properties

CAS No.

885275-37-6

Molecular Formula

C17H21ClN2

Molecular Weight

288.8 g/mol

IUPAC Name

3-benzyl-1-phenylpiperazine;hydrochloride

InChI

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;/h1-10,16,18H,11-14H2;1H

InChI Key

CNRRBVNQBXYWBN-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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